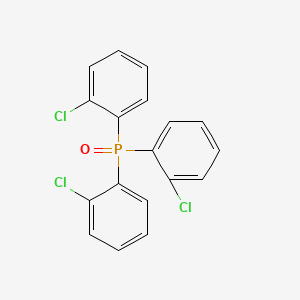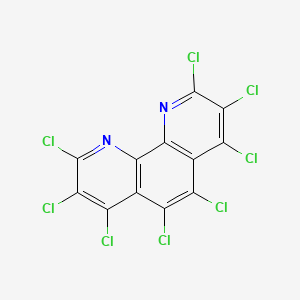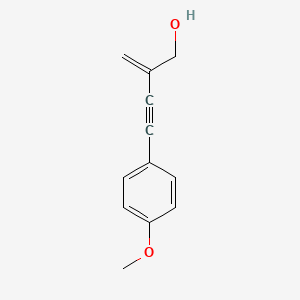
4-Amino-1-(prop-2-en-1-yl)-3,5-diundecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-1-(prop-2-en-1-yl)-3,5-diundecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride is a synthetic compound that belongs to the class of triazolium salts. This compound is characterized by its unique structure, which includes a triazolium ring substituted with amino, prop-2-en-1-yl, and diundecyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(prop-2-en-1-yl)-3,5-diundecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride typically involves the following steps:
Formation of the Triazolium Ring: The triazolium ring is formed through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and alkylating agents.
Substitution Reactions: The amino, prop-2-en-1-yl, and diundecyl groups are introduced through substitution reactions. These reactions often require specific catalysts and conditions to ensure the desired substitutions occur efficiently.
Quaternization: The final step involves the quaternization of the triazolium ring with a chloride source to form the triazolium chloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反应分析
Types of Reactions
4-Amino-1-(prop-2-en-1-yl)-3,5-diundecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum oxide (PtO2) are often employed to facilitate reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolium derivatives, while reduction may produce reduced triazolium compounds.
科学研究应用
4-Amino-1-(prop-2-en-1-yl)-3,5-diundecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an additive in industrial processes.
作用机制
The mechanism of action of 4-Amino-1-(prop-2-en-1-yl)-3,5-diundecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: It can inhibit or activate enzymes by binding to their active sites.
Interact with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways.
Affect Cellular Processes: It can influence various cellular processes such as cell proliferation, apoptosis, and differentiation.
相似化合物的比较
Similar Compounds
4-Amino-1-(prop-2-en-1-yl)-3,5-dialkyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride: Similar structure with different alkyl groups.
4-Amino-1-(prop-2-en-1-yl)-3,5-diaryl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride: Contains aryl groups instead of alkyl groups.
Uniqueness
4-Amino-1-(prop-2-en-1-yl)-3,5-diundecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
59944-52-4 |
|---|---|
分子式 |
C27H55ClN4 |
分子量 |
471.2 g/mol |
IUPAC 名称 |
1-prop-2-enyl-3,5-di(undecyl)-1,5-dihydro-1,2,4-triazol-1-ium-4-amine;chloride |
InChI |
InChI=1S/C27H54N4.ClH/c1-4-7-9-11-13-15-17-19-21-23-26-29-30(25-6-3)27(31(26)28)24-22-20-18-16-14-12-10-8-5-2;/h6,27H,3-5,7-25,28H2,1-2H3;1H |
InChI 键 |
OPXICOWZKVWWSW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC1[NH+](N=C(N1N)CCCCCCCCCCC)CC=C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14602653.png)










![2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one](/img/structure/B14602724.png)


